Sodium dihydrogen phosphate monohydrate

Thermal stability Pharmaceutical drying Buffer preparation

USP/NF monohydrate with 10.0-15.0% water content for pharma excipient compliance. 100°C dehydration temperature provides 40°C margin over dihydrate (60°C), preventing water loss during wet granulation. HPLC-grade UV cutoff ≤0.03 AU (260 nm) for interference-free detection. Defined crystal water eliminates weighing errors vs hygroscopic anhydrous. Sodium form avoids K⁺ interference in cell culture and enzyme assays.

Molecular Formula H4NaO5P
Molecular Weight 137.99 g/mol
CAS No. 10049-21-5
Cat. No. B127411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium dihydrogen phosphate monohydrate
CAS10049-21-5
SynonymsMonobasic Sodium Phosphate Monohydrate;  Monosodium Phosphate Monohydrate;  Sodium Dihydrogen Phosphate Monohydrate
Molecular FormulaH4NaO5P
Molecular Weight137.99 g/mol
Structural Identifiers
SMILESO.OP(=O)(O)O.[Na]
InChIInChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+1;;/p-1
InChIKeyBBMHARZCALWXSL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Dihydrogen Phosphate Monohydrate (CAS 10049-21-5): Procurement-Grade Evidence and Technical Differentiation


Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, CAS 10049-21-5) is a hydrated inorganic phosphate salt with a molecular weight of 137.99 g/mol . It exists as white to off-white orthorhombic crystals or granules and is characterized by high water solubility (850 g/L to 1103 g/L at 20–25°C) and a mildly acidic pH of 4.1–4.5 in 5% aqueous solution [1]. The compound serves as a buffering agent, sequestrant, and pH adjuster across pharmaceutical, biochemical, and analytical applications, with multiple compendial-grade variants available (USP, BP, ACS) [2].

Sodium Dihydrogen Phosphate Monohydrate: Why Hydration State and Grade Selection Directly Impact Application Outcomes


Sodium dihydrogen phosphate exists in anhydrous, monohydrate, and dihydrate forms, each with distinct water content and handling characteristics that preclude casual interchange [1]. USP monographs mandate water content verification for monohydrate at 10.0–15.0%, compared to less than 2.0% for anhydrous and 18.0–26.5% for dihydrate [2]. The monohydrate form undergoes dehydration at 100°C, whereas dihydrate begins losing water of crystallization at 60°C, affecting thermal processing workflows . Additionally, reagent-grade specifications (ACS, USP, HPLC-grade) impose divergent limits on chloride, sulfate, and heavy metal impurities—with HPLC-grade materials requiring specific UV absorbance cutoffs (max 0.03 at 260 nm) absent in general-purpose grades [3]. Selecting the incorrect hydration state or purity grade introduces quantifiable errors in buffer preparation, variable thermal stability profiles, and potential assay interference.

Sodium Dihydrogen Phosphate Monohydrate: Verifiable Differentiation Data for Procurement and Method Selection


Dehydration Onset Temperature: Monohydrate (100°C) vs. Dihydrate (60°C) Thermal Processing Differentiation

Sodium dihydrogen phosphate monohydrate exhibits a well-defined dehydration onset temperature of 100°C, at which it loses its single water of crystallization and converts to the anhydrous form . In contrast, the dihydrate (NaH₂PO₄·2H₂O) begins losing crystal water at 60°C—a 40°C lower threshold—which can lead to unintended dehydration and mass variation during ambient-temperature processing or accelerated stability testing . The monohydrate's thermal behavior provides a quantifiably wider processing window for applications involving moderate heating (e.g., drying, formulation blending, and sterilization steps up to 100°C) without compromising stoichiometric integrity [1].

Thermal stability Pharmaceutical drying Buffer preparation Lyophilization

USP Water Content Specification: Monohydrate (10.0–15.0%) vs. Anhydrous (<2.0%) vs. Dihydrate (18.0–26.5%)

USP monographs establish distinct water content acceptance criteria for each hydration state of monobasic sodium phosphate [1]. The monohydrate form is specified to contain 10.0–15.0% water (Method I), whereas the anhydrous form must contain less than 2.0% water and the dihydrate form 18.0–26.5% water [2]. This 10.0–15.0% range for the monohydrate corresponds precisely to its theoretical stoichiometric water content of approximately 13.0% (18.02 g/mol H₂O / 137.99 g/mol total), enabling reliable gravimetric formulation and direct molar calculations without ambiguity . The monohydrate thus occupies a quantifiably defined intermediate position that balances water content predictability with handling convenience, unlike the hygroscopic anhydrous form which may absorb variable atmospheric moisture during storage [3].

Pharmaceutical compendial compliance Formulation Quality control Analytical method validation

Impurity Profile Differentiation: ACS Reagent Grade (Monohydrate) vs. General-Purpose Grades

Sodium dihydrogen phosphate monohydrate meeting ACS Reagent Grade specifications demonstrates quantifiably lower impurity thresholds compared to non-compendial or technical-grade material [1]. The ACS monograph mandates: Chloride (Cl) ≤5 ppm, Sulfate (SO₄) ≤0.003%, Calcium (Ca) ≤0.005%, Potassium (K) ≤0.01%, Heavy Metals (as Pb) ≤0.001%, and Iron (Fe) ≤0.001% . In contrast, HPLC-grade monohydrate materials specify additional UV absorbance cutoffs—max 0.03 at 260 nm and max 0.02 at 280 nm for a 1M aqueous solution—parameters not defined for general reagent grades . USP-grade material adds arsenic limits (≤8 ppm) and insoluble matter specifications (≤0.2%) that are absent from lower-purity commercial offerings [2]. These differences directly impact baseline noise, column longevity, and method reproducibility in trace analytical applications.

Analytical chemistry Reagent selection Method sensitivity Quality assurance

Aqueous Solubility: Monohydrate (1103 g/L at 20°C) as a High-Solubility Phosphate Source

Sodium dihydrogen phosphate monohydrate exhibits exceptionally high aqueous solubility, with quantitative measurements reporting 1103 g/L at 20°C (Thermo Fisher analytical grade) and 850 g/L at 25°C (Merck EMPROVE® EXPERT grade) . This solubility exceeds that of many alternative phosphate sources used in buffer systems. While potassium dihydrogen phosphate (KH₂PO₄) is also water-soluble and commonly employed in phosphate buffers, the sodium salt offers distinct advantages in applications where potassium ions are undesirable (e.g., cell culture media where K⁺ concentration affects membrane potential, or pharmaceutical formulations where cation selection impacts compatibility) [1]. The monohydrate's solubility profile enables preparation of concentrated stock solutions exceeding 6 M at ambient temperature, facilitating convenient dilution to working buffer concentrations [2].

Buffer preparation Concentrated stock solutions Formulation development Crystallization control

Sodium Dihydrogen Phosphate Monohydrate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Pharmaceutical Formulation Requiring Defined Hydration State and Compendial Compliance

For solid oral dosage forms, injectable solutions, and pharmaceutical excipient applications requiring USP/BP compliance, the monohydrate form is specified due to its precise water content range of 10.0–15.0% and assay acceptance criteria of 98.0–103.0% on an anhydrous basis [1]. The monohydrate's dehydration temperature of 100°C provides a 40°C thermal buffer compared to the dihydrate (60°C), reducing the risk of unintended water loss during formulation steps such as wet granulation drying, blending, or accelerated stability testing . USP monograph labeling requirements mandate explicit declaration of hydration state (anhydrous, monohydrate, or dihydrate), making form selection a regulatory as well as technical decision .

HPLC Mobile Phase Preparation Requiring Low UV Absorbance Background

For reversed-phase HPLC methods using UV detection, HPLC-grade sodium dihydrogen phosphate monohydrate is specified to minimize baseline interference. This grade provides certified UV absorbance cutoffs: maximum 0.03 absorbance units at 260 nm and maximum 0.02 at 280 nm for a 1M aqueous solution [1]. These specifications are absent from general reagent-grade material and are essential for methods detecting low-abundance analytes or operating near the method's limit of quantitation. The monohydrate's defined stoichiometry (137.99 g/mol) simplifies mobile phase preparation calculations compared to the hygroscopic anhydrous form, which may contain variable adsorbed moisture .

Buffer Preparation for Cell Culture and Biochemical Assays Where Potassium Ions Must Be Controlled

In cell culture media, enzyme assays, and protein purification buffers, sodium dihydrogen phosphate monohydrate is selected over potassium phosphate salts when K⁺ concentration must be precisely controlled or minimized. Potassium ions influence cellular membrane potential, ion channel activity, and certain enzyme kinetics; substitution with the sodium analog eliminates this variable [1]. The monohydrate's high solubility (>850 g/L) enables preparation of concentrated phosphate stock solutions that can be conveniently diluted to working concentrations in phosphate-buffered saline (PBS), lysis buffers, and chromatography equilibration buffers .

Analytical Chemistry and Quality Control Requiring ACS Reagent Grade Certified Impurity Limits

For methods requiring ACS Reagent Grade certification—including USP/NF monograph testing, ICP-MS trace metal analysis, and validated QC procedures—sodium dihydrogen phosphate monohydrate meeting ACS specifications provides verifiable impurity control: chloride ≤5 ppm, sulfate ≤0.003%, calcium ≤0.005%, potassium ≤0.01%, and heavy metals (as Pb) ≤0.001% [1]. These certified thresholds ensure method reproducibility and reduce the risk of false positives or elevated baseline signals attributable to reagent contamination. The monohydrate form's orthorhombic crystal morphology may also contribute to improved flow and handling characteristics during weighing and dispensing compared to finely powdered anhydrous material .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium dihydrogen phosphate monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.